molecular formula C7H11NO2 B15279127 Methyl 5-azaspiro[2.3]hexane-1-carboxylate

Methyl 5-azaspiro[2.3]hexane-1-carboxylate

Cat. No.: B15279127
M. Wt: 141.17 g/mol
InChI Key: BHGAPEBTCXXWNC-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[2.3]hexane-1-carboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a spirocyclic framework, which consists of a six-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the structure. The presence of the spirocyclic system imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-azaspiro[2.3]hexane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 1,3-dicarbonyl compound, with an amine. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Industrial processes often employ robust and scalable reaction conditions, with an emphasis on safety, efficiency, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[2.3]hexane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Methyl 5-azaspiro[2.3]hexane-1-carboxylate has found applications in several scientific research areas, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: Researchers have explored the biological activities of this compound and its derivatives.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Similarly, its interaction with cellular receptors may trigger signaling pathways that result in anticancer activity .

Comparison with Similar Compounds

Methyl 5-azaspiro[2.3]hexane-1-carboxylate can be compared with other spirocyclic compounds, such as:

    Ethyl 5-azaspiro[2.3]hexane-1-carboxylate: This compound has a similar spirocyclic structure but differs in the ester group attached to the spirocyclic system.

    Spiro[cyclopropane-1,2’-steroids]: These compounds contain a spirocyclic cyclopropane ring fused to a steroid framework.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 5-azaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-6(9)5-2-7(5)3-8-4-7/h5,8H,2-4H2,1H3

InChI Key

BHGAPEBTCXXWNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12CNC2

Origin of Product

United States

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